molecular formula C13H15NO3S B009454 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide CAS No. 104796-05-6

3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide

Cat. No. B009454
CAS RN: 104796-05-6
M. Wt: 265.33 g/mol
InChI Key: YNXSDBVUOOEWIK-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide, also known as IMB-X, is a synthetic compound that belongs to the class of benzo(b)thiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. It also induces apoptosis in cancer cells, which can help to inhibit tumor growth. Additionally, 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has been shown to inhibit the growth of various bacteria and fungi, which can help to prevent infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide is its versatility in scientific research applications. It exhibits various biological activities, making it a potential candidate for the development of new drugs. Additionally, its synthesis method is relatively simple, making it easy to produce in large quantities. However, one of the limitations of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide. One potential direction is the development of new drugs based on the compound. 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs for the treatment of inflammation, cancer, and infections. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide involves a multi-step process that starts with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzoic acid. The acid is then converted to 2-amino-5-methoxybenzoic acid, which is then cyclized to form 3-isopropoxy-5-methoxybenzo(b)thiophene-2-carboxylic acid. The final step involves the amidation of the carboxylic acid with isopropylamine to form 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has shown promising results in various scientific research applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has shown anti-microbial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

104796-05-6

Product Name

3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

5-methoxy-3-propan-2-yloxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H15NO3S/c1-7(2)17-11-9-6-8(16-3)4-5-10(9)18-12(11)13(14)15/h4-7H,1-3H3,(H2,14,15)

InChI Key

YNXSDBVUOOEWIK-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)N

Canonical SMILES

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)N

Other CAS RN

104796-05-6

synonyms

3-iPrO-5-MeO-BZT
3-isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide

Origin of Product

United States

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